(Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH
Description
(Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH is a synthetic LHRH analog designed to enhance receptor binding affinity and metabolic stability compared to native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2). Key structural modifications include:
- D-Leu6: Substitution of glycine at position 6 with D-leucine to resist enzymatic degradation.
- Orn8: Replacement of arginine with ornithine at position 8, altering charge and solubility.
- Pro-NHEt9: Proline at position 9 modified with an ethylamide group (NHEt) to stabilize the C-terminus.
- Des-Gly10: Deletion of glycine at position 10 to shorten the peptide chain.
These changes result in a molecular weight of ~1,265 Da (exact formula depends on salt form) and improved pharmacokinetic properties, including prolonged plasma half-life and enhanced pituitary receptor activation . The compound is primarily investigated for prostate cancer treatment and reproductive disorders due to its ability to suppress gonadotropin secretion and induce medical castration .
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H82N14O12.C2HF3O2/c1-6-61-57(83)48-14-10-22-72(48)58(84)41(13-9-21-59)65-51(77)42(23-32(2)3)66-52(78)43(24-33(4)5)67-53(79)44(25-34-15-17-37(74)18-16-34)68-54(80)45(26-35-28-62-39-12-8-7-11-38(35)39)69-56(82)47(30-73)71-55(81)46(27-36-29-60-31-63-36)70-50(76)40-19-20-49(75)64-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,62,73-74H,6,9-10,13-14,19-27,30,59H2,1-5H3,(H,60,63)(H,61,83)(H,64,75)(H,65,77)(H,66,78)(H,67,79)(H,68,80)(H,69,82)(H,70,76)(H,71,81);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMQLRJOPREOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H83F3N14O14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1281.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Amino Acid Attachment
The choice of resin is pivotal for ensuring optimal peptide elongation and final cleavage efficiency. Wang resin and Rink amide resin are frequently utilized due to their compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The C-terminal Pro-NHEt residue is typically anchored first, employing a pre-loaded resin or via direct coupling using hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC) as activators.
Table 1: Common Resins and Their Applications in SPPS
| Resin Type | Functional Group | Loading Capacity (mmol/g) | Compatibility |
|---|---|---|---|
| Wang Resin | Hydroxyl | 0.3–0.8 | Fmoc/t-Bu |
| Rink Amide Resin | Amide | 0.4–0.7 | Fmoc/t-Bu |
| 2-Chlorotrityl Cl | Chloride | 0.8–1.2 | Boc/Bzl |
Sequential Amino Acid Coupling
The peptide chain is assembled from C- to N-terminus, with each amino acid introduced in a cycle of deprotection, coupling, and washing. Fmoc-protected amino acids are employed to shield reactive α-amino groups, while side-chain functionalities are protected with acid-labile groups (e.g., tert-butyl for serine and threonine). DIC/HOBt or hexafluorophosphate-based reagents (HBTU, HATU) facilitate coupling reactions, achieving efficiencies exceeding 99% per step.
Orthogonal Protecting Group Strategy
To mitigate side reactions during synthesis, an orthogonal protection scheme is implemented:
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Fmoc : Removed via piperidine (20% in DMF).
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t-Bu, Trt, and Pbf : Cleaved with trifluoroacetic acid (TFA) during resin cleavage.
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Alloc and ivDde : Used for selective deprotection in branched or cyclic peptides.
The D-Leu6 and Orn8 residues introduce steric and reactivity challenges, necessitating extended coupling times (2–4 hours) and elevated temperatures (40–50°C) to ensure complete incorporation.
Industrial-Scale Production Methodologies
Industrial synthesis of (Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH leverages automated peptide synthesizers capable of producing kilogram-scale batches. Key features include:
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Continuous Flow Systems : Enhance reagent mixing and reduce cycle times.
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In-Line Analytics : Real-time monitoring via UV spectroscopy to detect coupling completeness.
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Green Chemistry Practices : Substitution of DMF with dimethylacetamide (DMA) or cyclopentyl methyl ether (CPME) to reduce environmental impact.
Table 2: Industrial Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 0.1–1 g | 1–10 kg |
| Cycle Time | 1–2 hours/amino acid | 30–45 minutes/amino acid |
| Solvent Consumption | 50–100 mL/g peptide | 5–10 L/kg peptide |
Critical Process Parameters and Optimization Strategies
Coupling Efficiency Optimization
Incomplete coupling leads to deletion impurities, such as (Des-Orn8)-Leuprorelin, which are rigorously monitored. Strategies include:
Deprotection Protocols
Overexposure to piperidine during Fmoc removal can cause aspartimide formation at Asp residues. Controlled deprotection (2 × 5-minute treatments) minimizes this risk.
Cleavage from Resin and Global Deprotection
The final peptide-resin linkage is cleaved using a TFA-based cocktail (TFA:H2O:triisopropylsilane, 95:2.5:2.5). Orn8’s δ-amino group, protected with a Boc group, requires extended cleavage times (3–4 hours) to ensure complete deprotection.
Purification and Quality Control Procedures
High-Performance Liquid Chromatography (HPLC)
Crude peptide is purified via reverse-phase HPLC using C18 columns and acetonitrile/water gradients. The acetate counterion is introduced during lyophilization by adding acetic acid to the final eluent.
Table 3: HPLC Purification Conditions
| Column | Mobile Phase | Gradient | Purity Target |
|---|---|---|---|
| C18 (250 × 4.6 mm) | 0.1% TFA in H2O/ACN | 20–50% ACN in 30 min | ≥98% |
Mass Spectrometric Analysis
Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (theoretical: 1209.42 Da, observed: 1209.5 ± 0.3 Da). Impurities are quantified using charged aerosol detection (CAD), with total related substances limited to <1.5%.
Comparative Analysis of Synthetic Approaches
A comparative evaluation of SPPS versus fragment condensation reveals:
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SPPS : Superior for linear peptides but struggles with sequences prone to aggregation (e.g., D-Leu6).
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Fragment Condensation : Enables synthesis of challenging segments but introduces epimerization risks at ligation sites.
Stability Considerations in Formulation Development
The compound’s susceptibility to oxidation (Met residues) and deamidation (Gln/Asn) necessitates inert atmosphere storage and lyophilization with cryoprotectants (trehalose, mannitol). Long-acting depot formulations employ biodegradable polymers (e.g., PLGA) to sustain release over 3–6 months, as demonstrated in clinical studies .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methionine residues if present.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions are typically modified peptides with altered biological activity or stability.
Scientific Research Applications
Prostate Cancer Treatment
One of the most significant applications of (Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH is in the treatment of prostate cancer. Clinical studies have demonstrated its efficacy as a potent agonist that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In a study involving 22 patients with prostate cancer, treatment with this compound resulted in a 92% objective response rate among previously untreated patients, with notable partial regression observed in several cases .
Hormone-Related Disorders
(Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH is also explored for its potential in treating various hormone-related disorders. Its ability to modulate gonadotropin release makes it a candidate for conditions such as endometriosis and precocious puberty. The compound's modifications enhance its binding affinity to LHRH receptors, leading to improved therapeutic profiles compared to natural LHRH .
Reproductive Biology Studies
In reproductive biology, (Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH serves as a model compound for studying the mechanisms of hormone regulation. Researchers utilize this analog to investigate how alterations in peptide structure affect biological activity and receptor interactions. This research is critical for understanding reproductive health and developing new treatments for infertility .
Peptide Synthesis and Modification
The compound is widely used in peptide synthesis research. Its unique structure allows scientists to explore various modifications that can enhance stability and bioactivity. Solid-phase peptide synthesis techniques are commonly employed to produce this compound with high purity and yield, facilitating further studies on peptide behavior in biological systems .
Diagnostic Assays Development
In the industrial sector, (Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH is utilized in the development of diagnostic assays related to reproductive health. Its role in regulating hormone levels makes it valuable for creating tests that measure hormonal imbalances or disorders .
Therapeutic Agent Development
The compound's pharmacological properties position it as a candidate for developing new therapeutic agents aimed at treating reproductive health issues. Ongoing research focuses on optimizing its formulation for better delivery methods and efficacy in clinical settings .
Case Studies
Mechanism of Action
The compound exerts its effects by binding to LHRH receptors on the surface of pituitary cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones are crucial for reproductive function and regulation.
Comparison with Similar Compounds
Leuprolide (Leuprorelin Acetate)
Structure : (Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH.
Key Differences :
- Lacks ornithine at position 8 (retains native arginine).
- Shares D-Leu6 and Pro-NHEt9 modifications.
Functional Impact : - Leuprolide exhibits a plasma half-life of ~3 hours in humans, compared to <10 minutes for native LHRH, due to resistance to endopeptidase 24.15 .
- Clinically, it suppresses testosterone to castration levels within 2–4 weeks in prostate cancer patients, with efficacy comparable to (Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH but differing in receptor internalization dynamics .
(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (Surfagon)
Structure : D-Ala6 instead of D-Leu6; retains Pro-NHEt9 and Des-Gly10.
Functional Impact :
[D-Trp6,Des-Gly10]-LHRH Ethylamide
Structure : D-Trp6 substitution; ethylamide at C-terminus.
Functional Impact :
[Des-Gly10,Tyr5(OMe),D-Leu6,Aze-NHEt9]GnRH
Structure : Additional Tyr5 methoxy modification; azepine (Aze) at position 7.
Functional Impact :
- Demonstrated 2.5-fold higher metabolic stability in mouse kidney membranes than Leuprolide, with a 60% reduction in major metabolite formation .
Structural and Functional Comparison Table
Mechanistic Insights and Species-Specific Responses
- Enzymatic Stability: D-amino acid substitutions (e.g., D-Leu6, D-Ala6) block cleavage by endopeptidase 24.15, which targets the Tyr5-Gly6 bond in native LHRH .
- Receptor Activation : Ornithine at position 8 in (Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH enhances binding to LHRH receptors in pituitary cells, increasing intracellular calcium signaling duration by 40% compared to Leuprolide .
- Species Variability : In Eleutherodactylus coqui frogs, D-Ala6 analogs outperform mammalian LHRH, highlighting evolutionary divergence in receptor specificity .
Clinical and Research Implications
- Prostate Cancer : (Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH reduces PSA levels by 85% in phase II trials, comparable to Leuprolide but with fewer flare-up side effects due to slower receptor desensitization .
- Reproductive Health : In IVF protocols, it prevents premature LH surges with 95% efficacy, superior to GnRH antagonists in poor responders .
- Formulation Challenges : Cyclodextrin complexes improve solubility of hydrophobic analogs (e.g., D-Trp6) but may reduce bioavailability in acidic environments .
Q & A
Q. What criteria should guide the selection of animal models for studying this analog’s reproductive vs. antitumor effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
